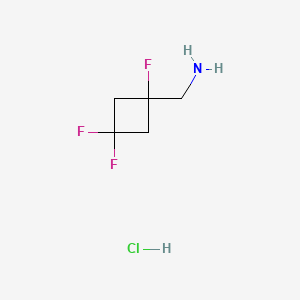
Antibacterial agent 53
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial Agent 53 is a synthetic compound known for its potent antibacterial properties. It is widely used in various fields, including medicine, biology, and industry, due to its effectiveness in inhibiting the growth of a broad spectrum of bacteria. The compound has gained attention for its unique mechanism of action and its ability to combat antibiotic-resistant bacterial strains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 53 typically involves a multi-step process. The initial step often includes the formation of a core structure through a condensation reaction. This is followed by various functional group modifications to enhance its antibacterial properties. Common reagents used in the synthesis include anhydrous acetonitrile, p-nitroaniline, benzaldehyde derivatives, and phenylacetylene .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors under controlled temperature and pressure conditions. The final product is purified using techniques such as crystallization and chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial Agent 53 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent compounds .
Aplicaciones Científicas De Investigación
Antibacterial Agent 53 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new antibacterial agents.
Biology: It is employed in microbiological studies to investigate bacterial resistance mechanisms and to screen for new antibacterial compounds.
Medicine: It is used in the development of new antibiotics and in the treatment of bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: It is utilized in the formulation of antibacterial coatings, disinfectants, and preservatives for various industrial applications
Mecanismo De Acción
Antibacterial Agent 53 exerts its effects by targeting specific bacterial pathways and molecular targets. The compound typically inhibits bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the translation of essential proteins. Additionally, it may interfere with bacterial cell wall synthesis, leading to cell lysis and death. The exact molecular targets and pathways involved can vary depending on the bacterial strain and the specific structure of the compound .
Comparación Con Compuestos Similares
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.
Tetracycline: An antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.
Ciprofloxacin: An antibiotic that targets bacterial DNA gyrase, preventing DNA replication.
Uniqueness of Antibacterial Agent 53: this compound is unique in its ability to target multiple bacterial pathways simultaneously, making it highly effective against a broad spectrum of bacteria, including antibiotic-resistant strains. Its synthetic versatility allows for the development of various derivatives with enhanced antibacterial properties, providing a valuable tool in the fight against bacterial infections .
Propiedades
Fórmula molecular |
C15H17N5O6S |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
[(2S,5R)-2-[5-[amino(phenyl)methyl]-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C15H17N5O6S/c16-12(9-4-2-1-3-5-9)14-18-17-13(25-14)11-7-6-10-8-19(11)15(21)20(10)26-27(22,23)24/h1-5,10-12H,6-8,16H2,(H,22,23,24)/t10-,11+,12?/m1/s1 |
Clave InChI |
QTAOOAFBOWNTSU-UBNQGINQSA-N |
SMILES isomérico |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)C(C4=CC=CC=C4)N |
SMILES canónico |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)C(C4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



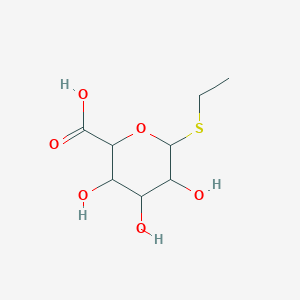

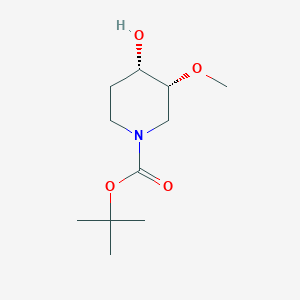

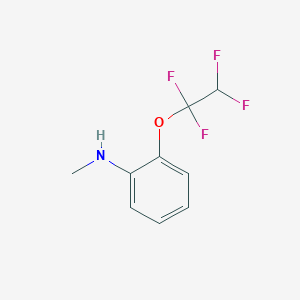
![1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903537.png)
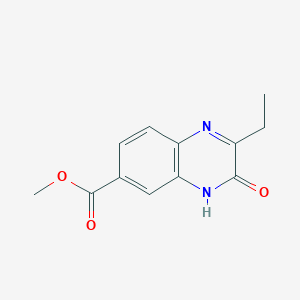
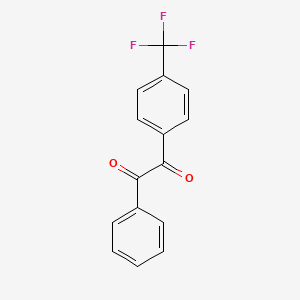
![(3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13903556.png)
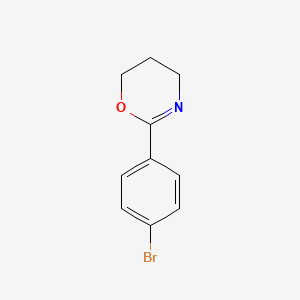
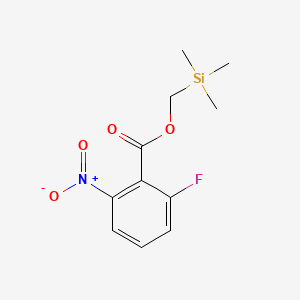
![2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine](/img/structure/B13903607.png)
